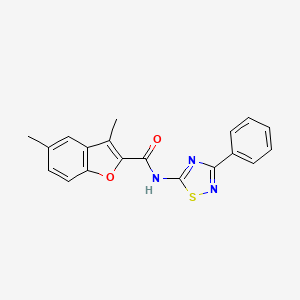
5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the benzofuran core, pyridine ring, and carboxamide moiety, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination of the benzofuran core using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridine Ring: Coupling reactions, such as Suzuki or Heck coupling, can be employed to attach the pyridine ring to the benzofuran core.
Formation of the Carboxamide Moiety: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
“5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-2-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-3-carboxamide
- 5-chloro-3-methyl-N-(4-methylphenyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- 5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of “5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” lies in its specific combination of functional groups and structural features. This combination may result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C23H19ClN2O2 |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
5-chloro-3-methyl-N-[(4-methylphenyl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)14-26(21-5-3-4-12-25-21)23(27)22-16(2)19-13-18(24)10-11-20(19)28-22/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
SAGOUDJBFCRHGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(morpholin-4-ylmethyl)-1-{3-[2-(prop-2-en-1-yl)phenoxy]propyl}-1H-benzimidazole](/img/structure/B14987198.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14987208.png)

![3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14987220.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987225.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B14987231.png)
![methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate](/img/structure/B14987246.png)
![methyl 2-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate](/img/structure/B14987249.png)
![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B14987261.png)
![2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B14987280.png)
![2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B14987281.png)


